Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chiral organic compound featuring a propanoate ester backbone substituted with an amino group and a 2,6-dimethylphenyl aromatic ring. The hydrochloride salt enhances its solubility and stability, making it a critical intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 3-amino-3-(2,6-dimethylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3;/h4-6,10H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJINPVKDBLGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Haloester-Alkylation of 2,6-Dimethylaniline
Early industrial methods involved reacting 2,6-dimethylaniline with 2-bromopropionic acid methyl ester in the presence of tertiary amine bases (e.g., triethylamine) at 120–125°C. This route generated the target compound in 70–80% yield but required excess haloester and prolonged reaction times, leading to byproduct formation. Acid scavengers like NaHCO₃ or Na₂CO₃ were employed to neutralize HBr, yet product isolation remained challenging due to emulsion formation during aqueous workup.
Catalytic Enhancements with Sodium Iodide
Incorporating NaI as a catalyst in reactions between 2,6-dimethylaniline and 2-chloropropionic acid methyl ester improved reaction rates by facilitating halide exchange. This modification reduced temperatures to 80–100°C and increased yields to 80–85%. However, residual iodide contamination necessitated additional purification steps, complicating large-scale production.
Modern High-Yield Synthesis via Sulfonic Group Intermediates
Stepwise Reaction Mechanism and Optimization
A patented method (CN105936627A) outlines a five-step synthesis starting from L-lactic acid, achieving >91% overall yield through sulfonic group-directed functionalization:
Esterification of L-Lactic Acid
L-Lactic acid undergoes esterification with methanol under concentrated H₂SO₄ catalysis (100–110°C, 1–2 hours) to yield L-methyl lactate. Excess methanol ensures complete conversion, with dichloromethane added to facilitate azeotropic removal of water.
Reaction Conditions
Sulfonation and Chlorination
L-Methyl lactate reacts with chlorosulfonic acid at 0–5°C to form 2-(3-sulfonylphenyl amino)methyl propionate. Subsequent chlorination with Cl₂ gas (40–50°C, 2–3 hours) selectively introduces chlorine at the 2' and 6' positions of the phenyl ring, guided by the sulfonic group’s meta-directing effects.
Critical Parameters
Sulfonyl Group Removal and Methylation
The sulfonyl group is hydrolyzed using dilute H₂SO₄ (100–130°C, 1–2 hours), followed by methylation with a Grignard reagent (e.g., MeMgBr) to install the 2,6-dimethyl substituents. Final treatment with HCl gas converts the free amine to the hydrochloride salt.
Purification
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Extraction: Dichloromethane/water (3:1 v/v)
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Distillation: Reduced pressure (20–30 mbar)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance heat and mass transfer during esterification and chlorination steps. Automated temperature control (±1°C) and real-time monitoring of Cl₂ flow rates minimize side reactions, ensuring consistent product quality.
Solvent Recovery and Waste Management
Dichloromethane is recycled via fractional distillation, reducing raw material costs by 40%. Neutralization of acidic byproducts with NaOH generates sodium sulfate, which is precipitated and sold for industrial applications.
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Haloester Route | Sulfonic Group-Mediated Route |
|---|---|---|
| Starting Material | 2-Bromopropionic acid methyl ester | L-Lactic acid |
| Key Intermediate | None | 2-(3-Sulfonylphenyl amino)methyl propionate |
| Reaction Temperature Range | 120–125°C | 40–130°C |
| Overall Yield | 70–86% | 91–95% |
| Byproduct Formation | High (emulsions, residual iodide) | Low (controlled chlorination) |
| Scalability | Moderate | High (continuous flow compatible) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride serves as a vital building block in the synthesis of more complex organic compounds. It is frequently employed in the development of pharmaceuticals and specialty chemicals due to its versatile reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it an essential intermediate in organic synthesis .
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Amines |
| Substitution | Alkyl halides, Acyl chlorides | Substituted derivatives |
Biological Research
Enzyme Inhibition and Anticancer Activity
In biological studies, this compound has been investigated for its potential as an enzyme inhibitor and its effects on cancer cell lines. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cells, including prostate cancer cells. These findings suggest that the compound may play a role in developing new anticancer agents .
Pharmaceutical Applications
Intermediates in Drug Development
The compound is utilized as a pharmaceutical intermediate in synthesizing various therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity. For instance, modifications to the amino group can lead to compounds with improved potency against specific biological targets .
Industrial Applications
Production of Specialty Chemicals
In industrial chemistry, this compound is used in producing specialty chemicals. Its ability to act as a precursor for more complex molecules makes it valuable in manufacturing processes that require specific chemical functionalities .
Case Studies
-
Antiproliferative Studies
A series of experiments demonstrated the compound's ability to inhibit cell growth in HCT-116 colorectal cancer cells. The study revealed an IC50 value indicating significant potency compared to standard chemotherapeutics . -
Synthesis of Derivatives
Research has shown that by altering the methyl group on the propanoate moiety, various derivatives can be synthesized that exhibit enhanced pharmacological properties. These derivatives have been tested for their efficacy as histone deacetylase inhibitors (HDACIs), showing promising results in preclinical models .
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Intermediates
Table 1: Key Structural Analogs and Properties
*Molecular weight estimated based on structural similarity.
Key Observations:
- Electron-Donating Groups: The 3-methoxy group in the methoxyphenyl analog () may improve solubility but reduce steric hindrance, altering receptor binding profiles . Halogen vs. Alkyl: Difluoro () and dichloro () substituents introduce polarity, whereas 2,6-dimethyl groups add steric bulk, influencing crystallinity and synthetic yield .
Ester Group Variations :
Comparison with Pesticide Derivatives
Compounds like metalaxyl and benalaxyl () share the 2,6-dimethylphenyl moiety but incorporate alanine backbones and acyl groups instead of propanoate esters. These structural differences pivot their applications from pharmaceuticals to agrochemicals:
- Metalaxyl: Acts as a fungicide by inhibiting RNA polymerase in oomycetes. The methoxyacetyl group enhances systemic activity in plants, contrasting with the amino-propanoate’s role in drug synthesis .
Pharmacopeial Impurities and Related Compounds
Impurities such as N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride () highlight the importance of structural precision. Unlike the target compound’s propanoate ester, piperidine-carboxamide derivatives (e.g., ropivacaine impurities) exhibit distinct pharmacokinetics due to rigid cyclic structures and altered hydrogen-bonding capacity .
Biological Activity
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Targeting Cancer Cells
Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. Specifically, studies have shown that it can inhibit the proliferation of prostate cancer cells, suggesting a potential role in cancer therapy. The compound's mechanism appears to involve the induction of apoptosis in these cells, evidenced by nuclear disintegration observed through DAPI staining techniques.
Enzyme Inhibition
The compound is also noted for its role in enzyme inhibition. It has been utilized in studies aimed at understanding protein interactions and the modulation of specific biochemical pathways. For instance, it has shown effectiveness in inhibiting certain enzymes that are critical for tumor growth and survival.
Pharmacokinetics
Absorption and Metabolism
The pharmacokinetic profile of this compound suggests good stability at room temperature and favorable absorption characteristics. Its metabolism involves various pathways that lead to the formation of active metabolites capable of exerting biological effects.
Anticancer Activity
A study focusing on the antiproliferative effects of this compound revealed IC50 values indicating potent activity against HCT-116 colon cancer cells. The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells like HEK-293 . The results highlighted its potential as a lead compound for further development in anticancer therapies.
Enzyme Interaction Studies
In another study examining enzyme interactions, this compound was found to selectively inhibit enzymes involved in chlamydial infections. This selectivity suggests its potential as a scaffold for developing new antimicrobial agents targeting Chlamydia .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of precursor amines and carboxylic acids. For example, outlines a procedure where methyl esters are formed via acid-catalyzed esterification, followed by HCl salt formation. Key steps include:
- Use of dioxane-HCl for salt formation .
- Optimization of reaction time (e.g., 1 hour at room temperature) and stoichiometric ratios to achieve near-quantitative yields .
- Continuous flow reactors (CFRs) are suggested for industrial-scale synthesis to enhance efficiency and yield .
Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during salt precipitation.
Q. How is the compound characterized using spectroscopic methods, and what key spectral data should researchers expect?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example:
- ¹H-NMR : Expect signals for aromatic protons (δ ~6.8–7.2 ppm for 2,6-dimethylphenyl), methyl ester (δ ~3.7–3.8 ppm), and amine protons (δ ~8.5–9.0 ppm, broad singlet) .
- MS : Molecular ion peaks should align with the molecular formula (C₁₃H₁₈ClNO₂) and isotopic chlorine patterns.
High-resolution mass spectrometry (HRMS) is recommended for confirming molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation from HCl vapor .
- Decontamination : Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies may arise from solvation effects or steric hindrance in the 2,6-dimethylphenyl group. Strategies include:
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR chemical shifts to validate conformational models .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying conditions (e.g., solvent polarity) .
- Cross-Validation : Replicate synthesis using alternative precursors (e.g., ethyl esters) to isolate steric/electronic effects .
Q. How can researchers design experiments to assess the compound’s interaction with biological targets?
- Methodological Answer : Structural analogs (e.g., 4-fluorophenyl or thiophene derivatives) provide insights into structure-activity relationships (SAR):
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold arrays (TFGAs) to measure binding affinity .
- Fluorescence Quenching : Monitor interactions with tryptophan residues in proteins .
- In Silico Docking : Use AutoDock Vina to predict binding modes to receptors (e.g., GPCRs) .
Q. What advanced purification techniques ensure high purity for pharmacological studies?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve amine hydrochloride salts .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/ethyl acetate) to remove hydrophobic impurities .
- Ion-Exchange Chromatography : Separate residual salts using Dowex® resin .
Q. How do steric effects from the 2,6-dimethylphenyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Steric hindrance reduces accessibility to the amino group. Experimental approaches include:
- Competitive Kinetics : Compare reaction rates with less hindered analogs (e.g., 4-methylphenyl derivatives) .
- X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .
- Molecular Dynamics Simulations : Model collision frequencies in solvated systems .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer : Variations may stem from polymorphic forms or hygroscopicity. Solutions include:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions .
- Karl Fischer Titration : Quantify water content in samples .
- Standardized Protocols : Adopt USP/EP guidelines for reproducibility .
Q. What analytical methods are recommended for quantifying impurities in bulk samples?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., methyl ester hydrolysis products) with MRM transitions .
- ¹³C-NMR : Identify residual solvents (e.g., dioxane) at ppm-level sensitivity .
- ICP-OES : Screen for heavy metal contaminants from catalysts .
Comparative and Mechanistic Studies
Q. How does the compound’s bioactivity compare to structurally similar esters (e.g., ethyl or cyclopropyl derivatives)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
